molecular formula C14H10F3NO3 B1610346 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid CAS No. 694479-56-6

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

Número de catálogo: B1610346
Número CAS: 694479-56-6
Peso molecular: 297.23 g/mol
Clave InChI: HGSDSOKEXHWXMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H10F3NO3 and its molecular weight is 297.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as the compound ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C13H10F3N1O3C_{13}H_{10}F_3N_1O_3 and a molecular weight of approximately 303.22 g/mol. The presence of a trifluoromethyl group significantly influences its biological activity and pharmacokinetic properties.

Research indicates that this compound exhibits multiple mechanisms of action, particularly in the context of cancer treatment and enzyme inhibition:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases, including Pim-1, which is implicated in several types of cancer. In vitro studies have reported IC50 values indicating significant inhibitory effects on cell proliferation in cancer cell lines such as MCF7 and HCT116 .
  • Antimicrobial Activity : The compound also displays antibacterial properties. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

A series of studies have evaluated the anticancer potential of the compound. For instance:

  • Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound inhibits cell growth effectively. Specifically, it showed IC50 values ranging from 1.18 µM to 8.83 µM against different cancer types .
  • Mechanistic Insights : The inhibition of the Pim-1 kinase pathway is particularly noteworthy as it plays a critical role in tumorigenesis and cancer progression. The structural modifications introduced by the trifluoromethyl group enhance binding affinity to the target sites .

Antimicrobial Activity

The compound has also been tested for its antimicrobial efficacy:

  • Bacterial Strains : It has shown significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Pim-1 Inhibition Study :
    • Objective : To evaluate the cytotoxic effects on prostate cancer cells.
    • Findings : The compound demonstrated potent inhibition of Pim-1 with an IC50 value of 1.18 µM, leading to reduced cell viability in prostate cancer cell lines.
  • Antibacterial Efficacy Assessment :
    • Objective : To assess the antibacterial properties against Staphylococcus aureus.
    • Findings : The compound exhibited significant bactericidal activity with a minimum inhibitory concentration (MIC) below 10 µg/mL.

Research Findings Summary Table

Biological ActivityTargetIC50 / MICReference
Pim-1 InhibitionProstate Cancer Cells1.18 µM
AntibacterialStaphylococcus aureus<10 µg/mL
CytotoxicityMCF7 Cells4.62 µM
CytotoxicityHCT116 Cells4.18 µM

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Antioxidant Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in various biological systems. The presence of the trifluoromethyl group appears to enhance this activity significantly .
  • Anticancer Potential : Studies have shown that compounds similar to 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapy .
  • Neuroprotective Effects : Some dihydropyridine derivatives are being investigated for their neuroprotective properties, particularly in conditions like Alzheimer's disease. They may function by modulating neurotransmitter systems or reducing neuroinflammation .
  • Cardiovascular Applications : Dihydropyridines are known calcium channel blockers, making them relevant in treating hypertension and other cardiovascular diseases. The specific compound may offer unique benefits due to its structural modifications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the dihydropyridine ring through condensation reactions.
  • Introduction of the trifluoromethyl group via electrophilic fluorination techniques.

The ability to modify its structure allows for the development of various derivatives that can enhance its pharmacological properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives against breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts, suggesting that this compound could be a lead compound for further development .

Case Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of dihydropyridine derivatives in models of neurodegeneration. The findings revealed that certain modifications improved the compounds' ability to cross the blood-brain barrier and exert protective effects on neuronal cells exposed to oxidative stress .

Propiedades

IUPAC Name

6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-8-5-6-11(13(20)21)12(19)18(8)10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSDSOKEXHWXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470859
Record name 6-METHYL-2-OXO-1-(3-(TRIFLUOROMETHYL)PHENYL)-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694479-56-6
Record name 6-METHYL-2-OXO-1-(3-(TRIFLUOROMETHYL)PHENYL)-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6â??Methylâ??2â??oxoâ??1â??[3â??(trifluoromethyl)phenyl]â??1,2â??dihydropyridineâ??3â??carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate (19.2 g, 70 mmol) and sodium methoxide (7.6 g, 140 mmol) in EtOH (250 ml) was added 4-methoxybut-3-en-2-one (90%) (7.72 g, 77 mmol). After the addition, the reaction mixture was refluxed for 2 h and then cooled. Water (50 ml) and 2M NaOH were added and the mixture was stirred at room temperature overnight. The organic solvents were removed and the reaction mixture was extracted (washed) with EtOAc. The water phases were acidified with hydrochloric acid to pH 3-4, an orange coloured precipitate appeared and was filtered off, washed with water and dried. Recrystallisation twice from heptane/EtOAc (4:1) afforded the title compound (12 g, 58%) as a white powder.
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
7.72 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate (62.0 kg, 1 mol eq, limiting reagent) was charged followed by ethanol (310 L, 5 rel vol, 5.3 rel vol). 4,4-dimethoxybutan-2-one (37.6 kg, 1.2 mol eq) was charged followed by an ethanol line rinse (18.6 L, 0.3 rel vol) and the temperature adjusted to 50° C. Sodium methoxide (30% w/w in methanol) (141.0 kg, 3.3 mol eq) charged maintaining the temperature below 55° C. An ethanol line rinse (31.0 L, 0.5 rel vol) was applied. The reaction was stirred until complete as judged by HPLC. Water (105.4 L, 1.7 rel vol) and 29% aqueous sodium hydroxide solution (17.2 kg, 0.52 mol eq) were charged. The reaction was stirred for 60 minutes. Hydrochloric acid (30% w/w) was charged until pH 2 achieved and was then cooled. The product was isolated by filtration, washed five times with water (5×124 L, 5×2 rel vol) and dried under vacuum to constant weight yielding the title compound (50.9 kg, 171.4 mol, 73.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.6 kg
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
141 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.2 kg
Type
reactant
Reaction Step Five
Name
Quantity
105.4 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
310 L
Type
solvent
Reaction Step Seven
Yield
73.5%

Synthesis routes and methods III

Procedure details

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate (39.5 kg, 1 mol eq, limiting reagent) was dissolved in ethanol (197.5 L, 5.0 rel vol). Sodium methoxide solution in methanol (74.6 kg, 25% w/w, 2.3 mol eq) was charged followed by an ethanol line wash (11.9 L, 0.3 rel vol). trans-4-Methoxy-3-buten-2-one (19.2 kg, 1.2 mol eq) in ethanol (26.5 L, 0.67 rel vol) was charged. The reaction was heated to 65° C. and stirred at this temperature until the reaction was deemed complete as judged by HPLC analysis. Water (67.2 L, 1.7 rel vol) and 2 M aqueous sodium hydroxide (29.6 L, 0.75 rel vol) were then added and the reaction mixture was stirred for 1 hour. To the solution was added 8 M aqueous hydrochloric acid (237.0 L, 6 rel vol) and the mixture stirred for a further 1 hour. The solution was cooled, stirred and isolated by filtration. The solid was washed with water (79.2 L, 2 rel vol) and iso-hexane (59.2 L, 1.5 rel vol) and dried to constant weight to yield the title compound (28.6 kg, 96.2 mol, 63% (uncorrected for assay)); 1H NMR (CDCl3): δ 2.14 (s, 3H); 6.57 (d, 1H, J=7.4 Hz); 7.46 (d, 1H, J=8.2 Hz); 7.52 (s, 1H); 7.77 (t, 1H, J=7.8 Hz); 7.85 (d, 1H, J=7.9 Hz); 8.53 (d, 1H, J 7.4 Hz); 13.66 (s, 1H) ppm; LCMS: m/z 298.3 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.6 L
Type
reactant
Reaction Step Two
Name
Quantity
67.2 L
Type
solvent
Reaction Step Two
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74.6 kg
Type
reactant
Reaction Step Three
Quantity
19.2 kg
Type
reactant
Reaction Step Four
Quantity
26.5 L
Type
solvent
Reaction Step Four
Quantity
237 L
Type
reactant
Reaction Step Five
Quantity
197.5 L
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.